

# An In-depth Technical Guide to 4-Methoxy-N-methylaniline Hydrochloride

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## Compound of Interest

Compound Name: 4-Methoxy-N-methylaniline  
hydrochloride

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## Abstract

**4-Methoxy-N-methylaniline hydrochloride** is a versatile chemical intermediate with significant applications in pharmaceutical synthesis and materials science. This document provides a comprehensive review of its chemical properties, synthesis, and biological activities, with a particular focus on its role as a potential inhibitor of cytochrome P450 1A2 (CYP1A2). Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its spectroscopic and physicochemical data. Furthermore, a proposed mechanism of interaction with CYP1A2 is discussed, supported by a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

## Chemical and Physical Properties

**4-Methoxy-N-methylaniline hydrochloride**, also known as N-methyl-p-anisidine hydrochloride, is the hydrochloride salt of the secondary aromatic amine 4-Methoxy-N-methylaniline. Its chemical structure features a methoxy group and a methylamino group attached to a benzene ring at the para position. The presence of the hydrochloride salt enhances the compound's stability and water solubility compared to its free base form.

Table 1: Physicochemical Properties of 4-Methoxy-N-methylaniline and its Hydrochloride Salt

Property	4-Methoxy-N-methylaniline (Free Base)	4-Methoxy-N-methylaniline Hydrochloride
CAS Number	5961-59-1	10541-33-0[1]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	C <sub>8</sub> H <sub>12</sub> ClNO[1]
Molecular Weight	137.18 g/mol	173.64 g/mol [1]
Appearance	Solid	-
Melting Point	33-36 °C	-
Boiling Point	135-136 °C at 19 mmHg	-
SMILES	<chem>CNc1ccc(OC)cc1</chem>	<chem>CNC1=CC=C(C=C1)OC.Cl</chem> [1]
InChIKey	JFXDIXYFXDOZIT-UHFFFAOYSA-N	JORHJDKIZPGLHB-UHFFFAOYSA-N[1]

## Synthesis and Characterization

The synthesis of **4-Methoxy-N-methylaniline hydrochloride** typically involves a two-step process: the synthesis of the free base, 4-Methoxy-N-methylaniline, followed by its conversion to the hydrochloride salt.

### Synthesis of 4-Methoxy-N-methylaniline (Free Base)

Several methods have been reported for the synthesis of 4-Methoxy-N-methylaniline, with N-methylation of 4-methoxyaniline (p-anisidine) being a common approach.

This procedure is adapted from a general method for the N-methylation of aromatic amines.[2]

Materials:

- 4-methoxyaniline (p-anisidine)
- Methanol
- Iridium-based catalyst (e.g., [Ir(cod)Cl]<sub>2</sub>)

- Base (e.g.,  $K_2CO_3$ )
- Anhydrous solvent (e.g., Toluene)
- Petroleum ether (PE)
- Ethyl acetate (EtOAc)
- Standard laboratory glassware for inert atmosphere reactions
- Column chromatography setup

Procedure:

- In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-methoxyaniline (1.0 mmol), the iridium catalyst (e.g., 0.025 mmol), and the base (e.g., 2.0 mmol) in anhydrous toluene (5 mL).
- Add methanol (5.0 mmol) as the methylating agent.
- Seal the flask and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate (e.g., 50:1) to afford pure 4-Methoxy-N-methylaniline.[2]

Yield: 89%[2]

## Synthesis of 4-Methoxy-N-methylaniline Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Materials:

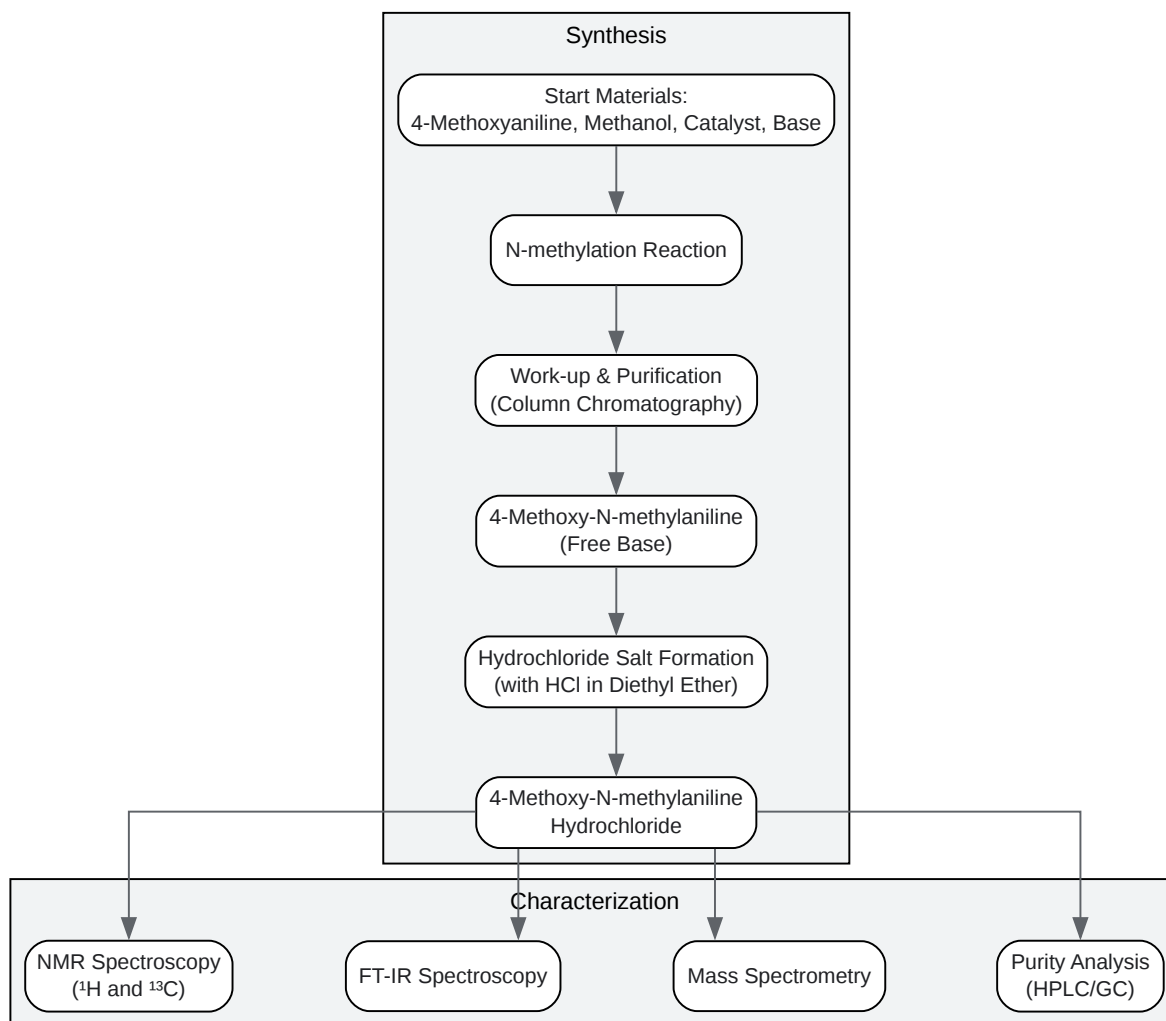
- 4-Methoxy-N-methylaniline
- Anhydrous diethyl ether
- Hydrochloric acid solution in diethyl ether (e.g., 2 M)

#### Procedure:

- Dissolve the purified 4-Methoxy-N-methylaniline in a minimal amount of anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of a solution of hydrochloric acid in diethyl ether dropwise with stirring.
- A precipitate of **4-Methoxy-N-methylaniline hydrochloride** will form.
- Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

## Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.



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Caption: Workflow for the synthesis and characterization of **4-Methoxy-N-methylaniline hydrochloride**.

Table 2: Spectroscopic Data for 4-Methoxy-N-methylaniline (Free Base)

Technique	Data
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ 6.82 (d, $J$ = 8.7 Hz, 2H), 6.60 (d, $J$ = 8.6 Hz, 2H), 3.77 (s, 3H), 2.81 (s, 3H)[2]
$^{13}\text{C}$ NMR (101 MHz, $\text{CDCl}_3$ )	$\delta$ 152.13, 143.75, 114.96, 113.67, 55.89, 31.63[2]
Mass Spectrum (GC-MS)	$m/z$ : 137.08 (calculated 137.10)[2]

Note: Spectroscopic data for the hydrochloride salt is not readily available in the searched literature. The protonation of the amine nitrogen in the hydrochloride salt would be expected to cause downfield shifts in the adjacent  $^1\text{H}$  and  $^{13}\text{C}$  NMR signals.

## Biological Activity and Mechanism of Action

4-Methoxy-N-methylaniline has been identified as a potential inhibitor of cytochrome P450 1A2 (CYP1A2), an important enzyme in drug metabolism.

### Inhibition of Cytochrome P450 1A2 (CYP1A2)

CYP1A2 is a member of the cytochrome P450 superfamily of enzymes, which are primarily found in the liver and are responsible for the metabolism of a wide range of xenobiotics, including many pharmaceutical drugs. Inhibition of CYP1A2 can lead to altered drug pharmacokinetics, potentially resulting in increased drug efficacy or toxicity. While the specific  $\text{IC}_{50}$  value for **4-Methoxy-N-methylaniline hydrochloride** against CYP1A2 is not available in the reviewed literature, its structural similarity to other known aniline-based inhibitors suggests a potential for interaction.

This is a general protocol for determining the inhibitory potential of a compound against CYP1A2.[3]

Materials:

- Recombinant human CYP1A2 enzyme
- CYP1A2 substrate (e.g., phenacetin)

- NADPH regenerating system
- Potassium phosphate buffer (pH 7.4)
- Test compound (**4-Methoxy-N-methylaniline hydrochloride**)
- Control inhibitor (e.g.,  $\alpha$ -naphthoflavone)
- Acetonitrile
- Internal standard for LC-MS analysis
- 96-well plates
- Incubator
- LC-MS/MS system

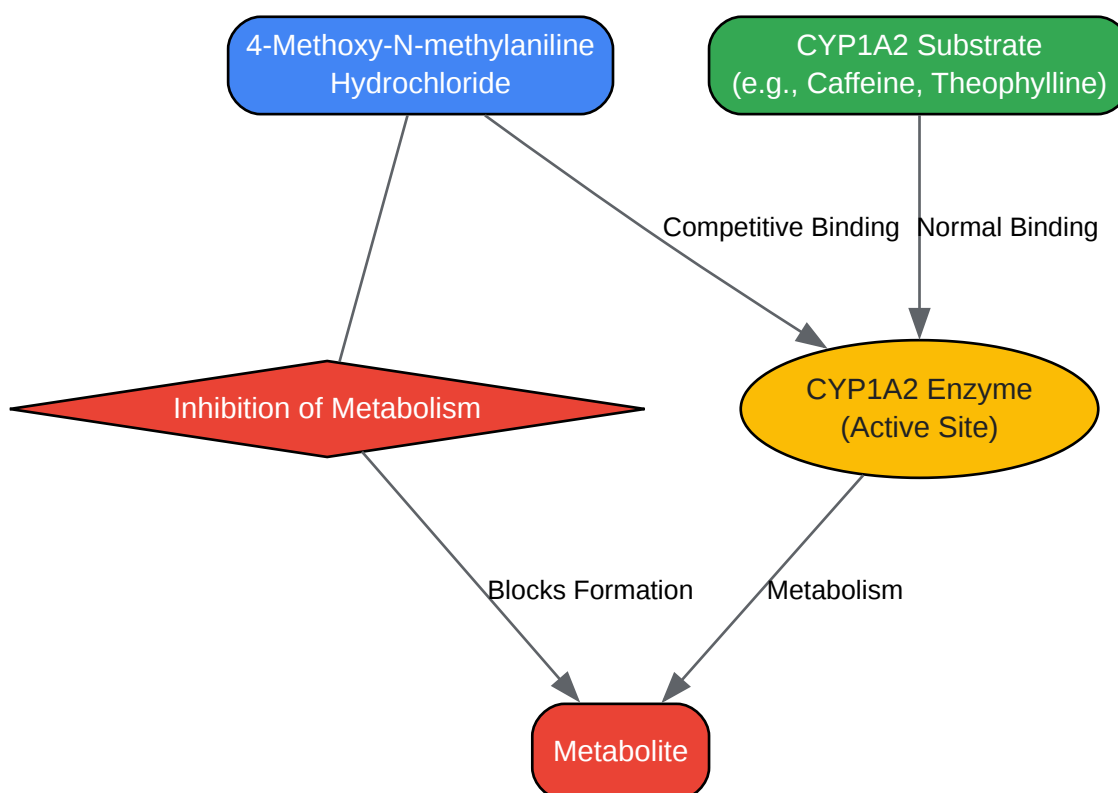
Procedure:

- Prepare a stock solution of **4-Methoxy-N-methylaniline hydrochloride** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the potassium phosphate buffer, recombinant human CYP1A2, and the test compound at various concentrations. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.
- Pre-incubate the plate at 37 °C for a short period (e.g., 5-10 minutes).
- Initiate the enzymatic reaction by adding the CYP1A2 substrate and the NADPH regenerating system.
- Incubate the reaction mixture at 37 °C for a specific time (e.g., 15-30 minutes).
- Stop the reaction by adding a quenching solvent, such as acetonitrile, containing an internal standard.
- Centrifuge the plate to pellet the precipitated protein.

- Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the CYP1A2 substrate.
- Calculate the percent inhibition for each concentration of the test compound and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Proposed Signaling Pathway for CYP1A2 Inhibition

The inhibition of CYP1A2 by **4-Methoxy-N-methylaniline hydrochloride** is likely to occur through competitive binding to the active site of the enzyme. The planar aromatic ring of the aniline derivative can fit into the narrow and planar active site of CYP1A2, preventing the natural substrate from binding and being metabolized.



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Caption: Proposed mechanism of CYP1A2 inhibition by **4-Methoxy-N-methylaniline hydrochloride**.

## Applications



**4-Methoxy-N-methylaniline hydrochloride** serves as a valuable building block in several areas of chemical synthesis.

- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in compounds being investigated for a range of therapeutic applications.
- **Heterocyclic Chemistry:** As a nucleophile, it is used in the synthesis of substituted heterocyclic compounds, which are prevalent in many pharmaceutical agents.
- **Materials Science:** The aniline moiety can be incorporated into polymers and other materials to modify their electronic and physical properties.

## Conclusion

**4-Methoxy-N-methylaniline hydrochloride** is a chemical compound with significant potential in synthetic chemistry, particularly in the development of new pharmaceuticals. This guide has provided a detailed overview of its properties, synthesis, and biological activity, including its potential as a CYP1A2 inhibitor. The provided experimental protocols and data summaries offer a valuable resource for researchers working with this compound. Further investigation into its specific inhibitory potency and mechanism of action against CYP1A2 is warranted to fully elucidate its potential impact on drug metabolism.

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## References

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